1-Chloro-2,4-dinitrobenzene

描述

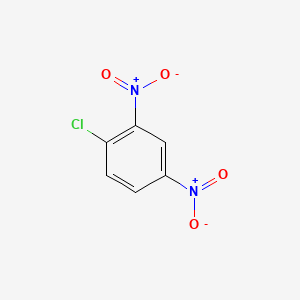

1-Chloro-2,4-dinitrobenzene (CDNB) is a chlorinated aromatic compound with two nitro groups at the 2- and 4-positions of the benzene ring. It is widely utilized as a model substrate for measuring glutathione S-transferase (GST) activity due to its high reactivity with glutathione (GSH) . CDNB forms a stable conjugate (CDNB-GSH) via nucleophilic aromatic substitution, detectable at 340 nm, making it a cornerstone in biochemical assays . Beyond its enzymatic applications, CDNB has been crystallized into high-quality single crystals (up to 28 × 11 × 5 mm) via low-temperature solution growth techniques, demonstrating nonlinear optical properties . Its synthesis often involves nitration of chlorobenzene derivatives, yielding isomers that are separable via selective solvent methods .

准备方法

Nitration of Chlorobenzene

The most common industrial method for synthesizing 1-chloro-2,4-dinitrobenzene involves the sequential nitration of chlorobenzene. Chlorobenzene undergoes electrophilic aromatic substitution, where the electron-withdrawing chlorine group directs incoming nitro groups to the meta and para positions.

Mononitration to 1-Chloro-3-Nitrobenzene

Chlorobenzene is first nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 40–60°C. The sulfuric acid acts as a catalyst and dehydrating agent, generating the nitronium ion (NO₂⁺). The mononitration yields 1-chloro-3-nitrobenzene as the major product due to the chlorine’s meta-directing effect.

Dinitration to this compound

The mononitro derivative undergoes a second nitration under harsher conditions (80–100°C) with excess nitrating agent. The second nitro group preferentially occupies the para position relative to the chlorine, resulting in this compound. The reaction mixture is quenched in ice water, and the product is isolated via filtration or solvent extraction.

Alternative Synthetic Routes

Direct Nitration of 1-Chloro-4-Nitrobenzene

In some cases, 1-chloro-4-nitrobenzene is nitrated to introduce the second nitro group at the ortho position. This method requires precise temperature control to avoid over-nitration or decomposition.

Halogen Exchange Reactions

While less common, halogen exchange reactions using 1-fluoro- or 1-bromo-2,4-dinitrobenzene with chloride salts (e.g., NaCl) in polar aprotic solvents can yield the chloro derivative. However, this route is limited by the availability of starting materials.

Industrial-Scale Production Considerations

Solvent Selection

The nitration reactions are typically carried out in sulfuric acid due to its dual role as a solvent and catalyst. Alternative solvents like nitrobenzene or dichloromethane may be used to improve solubility and reaction homogeneity.

Temperature and Reaction Time

-

Mononitration : 40–60°C for 4–6 hours.

-

Dinitration : 80–100°C for 8–12 hours.

Prolonged heating at elevated temperatures risks side reactions, including oxidation or ring degradation.

Purification Techniques

Crude this compound is purified via recrystallization from ethanol or toluene. Impurities such as isomers (e.g., 1-chloro-3,5-dinitrobenzene) are removed through fractional crystallization or chromatography.

Analytical Characterization

Spectroscopic Methods

-

¹H NMR : Aromatic protons appear as doublets due to coupling with adjacent nitro groups.

-

IR Spectroscopy : Strong absorption bands at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) or gas chromatography (GC) is employed to quantify purity, with commercial grades typically exceeding 98%.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom in DNCB is highly activated for nucleophilic displacement due to the electron-withdrawing effects of the nitro groups. This reaction is widely studied in both homogeneous and micellar media.

Reaction with Amines

-

Primary Amines :

DNCB reacts with n-butylamine (NBA) in AOT/n-hexane/water reverse micelles, forming N-butyl-2,4-dinitroaniline. The reaction follows pseudo-first-order kinetics with rate constants dependent on surfactant concentration ([AOT]) and water content (W<sub>0</sub> = [H<sub>2</sub>O]/[AOT]) .Mechanism: Base catalysis dominates in pure solvents, while micellar interfaces stabilize the σ-intermediate, accelerating decomposition .Nucleophile k<sub>obs</sub> (s<sup>−1</sup>) in n-hexane k<sub>obs</sub> (s<sup>−1</sup>) in AOT micelles (W<sub>0</sub> = 10) NBA 1.2 × 10<sup>−4</sup> 8.5 × 10<sup>−4</sup> PIP 3.8 × 10<sup>−4</sup> 1.5 × 10<sup>−3</sup> -

Ammonia :

DNCB undergoes substitution with NH<sub>3</sub> to form 2,4-dinitroaniline under mild conditions .

Electrophilic Substitution

Despite its deactivated aromatic ring, DNCB participates in electrophilic reactions under strongly acidic conditions.

Chlorination vs. Nitration

In H<sub>2</sub>SO<sub>4</sub>/HNO<sub>3</sub> mixtures at 130°C:

- 1,3-Dinitrobenzene yields This compound (70% chlorination, 30% nitration).

- 2,4-Dinitrotoluene produces 6-chloro-2,4-dinitrotoluene and 2,4,6-trinitrotoluene in a 1:1 ratio .

| Substrate | Major Product | Selectivity (Chlorination:Nitration) |

|---|---|---|

| 1,3-Dinitrobenzene | This compound | 70:30 |

| 2,4-Dinitrotoluene | 6-Chloro-2,4-dinitrotoluene | 50:50 |

Mechanistic Insight: Chlorination proceeds via a Wheland intermediate, while nitration competes due to NO<sub>2</sub><sup>+</sup> generation .

Hydrolysis

DNCB undergoes alkaline hydrolysis to form 2,4-dinitrophenol:

- Conditions : Aqueous NaOH at elevated temperatures21.

- Rate : Accelerated in polar aprotic solvents due to stabilization of the transition state .

Biochemical Interactions

DNCB modulates ion transport in erythrocytes:

- Depletes glutathione (GSH), increasing K<sup>+</sup> permeability via activation of K-Cl cotransport (KCC) and Gardos channels .

| Parameter | Control Cells | CDNB-Treated Cells |

|---|---|---|

| GSH (mM) | 2.9 ± 0.1 | 0.0 ± 0.0 |

| KCC Activity (mmol/L/h) | 0.5 ± 0.1 | 3.5 ± 0.3 |

| Gardos Channel Activity | <0.1 | 1.2 ± 0.2 |

科学研究应用

Detection and Quantification of Pyridine Compounds

DNCB is employed as a reagent for the detection and determination of pyridine derivatives. Its reactivity allows for the formation of stable products that can be quantified using spectroscopic techniques. This application is particularly relevant in environmental chemistry for assessing pyridine pollution levels .

Glutathione Depletion Studies

DNCB is widely used to study the depletion of intracellular glutathione (GSH), an important antioxidant. It serves as an irreversible inhibitor of thioredoxin reductase, affecting cellular redox states. Researchers utilize DNCB to evaluate GSH levels in various cell types, including erythrocytes, to understand oxidative stress mechanisms .

Induction of Atopic Dermatitis Models

In pharmacological research, DNCB is utilized to induce atopic dermatitis (AD) in animal models. Studies have shown that DNCB application can mimic the inflammatory response seen in human AD, allowing researchers to test potential therapeutic agents like paeonol for their efficacy against inflammation and skin lesions .

Toxicological Assessments

DNCB is often used in toxicology studies to assess the effects of chemical exposure on biological systems. It has been shown to cause oxidative damage and alter ion transport mechanisms in red blood cells, making it a valuable model for studying hemolytic conditions and other blood-related disorders .

Data Tables

Case Study 1: Glutathione Depletion

A study investigated the effect of DNCB on GSH levels in human erythrocytes. Researchers treated cells with varying concentrations of DNCB and measured GSH depletion over time. Results indicated a significant reduction in GSH levels, correlating with increased oxidative stress markers, thereby highlighting DNCB's role as a potent alkylating agent.

Case Study 2: Atopic Dermatitis Model

In a controlled experiment, mice were treated with DNCB to induce AD-like symptoms. Following treatment with potential therapeutic agents, researchers observed significant improvements in skin lesions and inflammatory markers compared to control groups. This study underscores DNCB's utility in preclinical testing for dermatological therapies.

作用机制

1-Chloro-2,4-dinitrobenzene exerts its effects through several mechanisms:

Conjugation with Glutathione: It conjugates with erythrocyte glutathione to form 2,4-dinitrophenyl-S-glutathione.

Inhibition of Thioredoxin Reductase: It irreversibly inhibits human thioredoxin reductase, leading to a loss of thioredoxin disulfide reductase activity and an increase in NADPH oxidase activity.

相似化合物的比较

Reactivity in Enzymatic Reactions

CDNB is benchmarked against halogenated nitrobenzene derivatives in GST assays. Key comparisons include:

- Halogen Effects: Bromine substitution (1-Bromo-2,4-dinitrobenzene) enhances GST turnover by 88.8% compared to CDNB, likely due to improved leaving-group ability. Conversely, iodine substitution reduces activity by 85.6%, attributed to steric hindrance .

- Substrate Specificity : Rat GST C preferentially conjugates DCNB, while CDNB is universally active across GST isoforms (e.g., human, rat, Drosophila) .

Physical and Crystallographic Properties

| Property | CDNB (1-Chloro-2,4-dinitrobenzene) | 1-Chloro-2,6-dinitrobenzene (Isomer) |

|---|---|---|

| Crystal Growth | Large, optically clear crystals | Separated via NaOH/ethanol mixtures |

| Solubility | Soluble in organic solvents (e.g., MeCN) | Lower solubility in polar solvents |

| Optical Properties | Nonlinear optical activity | Not reported |

The 2,6-dinitro isomer exhibits distinct crystallinity and separation challenges, requiring alkaline ethanol solutions for purification .

Substrate Specificity Across Species

- Drosophila melanogaster: GSTE7 shows 2.25 min⁻¹ mM⁻¹ activity with p-nitrobenzyl chloride (p-NBC), exceeding its CDNB turnover .

- Human GSTs : CDNB activity varies by isoform; microsomal GST-II exhibits 3–4% of cytosolic GST-I activity .

生物活性

1-Chloro-2,4-dinitrobenzene (CDNB) is a chemical compound widely recognized for its biological activity, particularly in toxicology and pharmacology. This article reviews various studies highlighting the effects of CDNB on cellular mechanisms, its role as a substrate for enzyme activity, and its implications in dermatological conditions.

CDNB is an electrophilic compound that can react with nucleophiles, including glutathione (GSH). It is commonly used as a model substrate for measuring the activity of glutathione S-transferases (GSTs), enzymes that play a crucial role in detoxification processes. The interaction between CDNB and GSH leads to the formation of conjugates that are more water-soluble, facilitating their excretion from the body.

Cytotoxicity and Cellular Recovery

Research has demonstrated that exposure to micromolar concentrations of CDNB can induce cytotoxic effects in various cell lines, such as 3T3 fibroblasts. Initial exposure results in rapid depletion of cellular glutathione and microtubule disassembly. However, prolonged exposure allows for cellular recovery, characterized by the reassembly of microtubules and restoration of glutathione levels . This suggests that while CDNB can be toxic, cells possess mechanisms to recover from its effects when given sufficient time.

| Concentration (µM) | Effect | Recovery Time |

|---|---|---|

| 2.5 | Glutathione depletion | 5 hours |

| 50 | Microtubule disruption | Partial recovery |

Allergic Reactions and Dermatitis

CDNB has been implicated in inducing allergic contact dermatitis (ACD). In animal models, such as BALB/c mice, CDNB exposure has been shown to trigger atopic dermatitis-like lesions. Studies indicate that treatments with compounds like paeonol can mitigate these effects by reducing inflammatory cytokines and inhibiting mast cell activation .

Paeonol Treatment in Dermatitis Models

A study investigated the efficacy of paeonol in treating CDNB-induced atopic dermatitis in mice. The results indicated that oral administration of paeonol significantly reduced the severity of skin lesions and inflammatory markers such as IL-4 and TNF-α. This suggests a protective role against CDNB-induced inflammation .

Glutathione S-Transferase Activity

CDNB is extensively utilized in studies assessing GST activity due to its ability to form conjugates with GSH. A clinical trial monitored GST activity in patients exposed to CDNB, revealing alterations in antioxidant enzyme levels post-exposure. This emphasizes CDNB's role in modulating oxidative stress responses in biological systems .

Implications for Toxicology

The biological activity of CDNB underscores its significance in toxicological research. Its interaction with cellular components not only aids in understanding detoxification pathways but also highlights potential risks associated with exposure to electrophilic compounds.

常见问题

Basic Research Questions

Q. How can researchers confirm the structural identity of 1-chloro-2,4-dinitrobenzene in synthetic or analytical workflows?

Methodological Answer:

- Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) to confirm aromatic proton environments and chlorine/nitro group positions. Infrared (IR) spectroscopy identifies nitro group stretching vibrations (~1530 cm⁻¹ and ~1350 cm⁻¹) and C-Cl bonds (~700 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks at m/z 202.55 (M⁺) and fragmentation patterns (e.g., loss of NO₂ groups) validate the structure .

- Crystallography : Compare X-ray diffraction data with known crystal structures to assess planarity deviations due to nitro group steric effects .

Q. What is the standardized protocol for measuring glutathione S-transferase (GST) activity using CDNB?

Methodological Answer:

- Reagent Preparation : Prepare 1 mM CDNB in ethanol (30 mM stock) and 10 mM reduced glutathione (GSH) in phosphate buffer (pH 6.5–7.0).

- Assay Conditions : Mix 50 µL tissue homogenate (in 0.1 M phosphate buffer) with 225 µL buffer, 10 µL CDNB, and 5 µL GSH. Initiate reaction with 5 µL GST enzyme solution (12 U/L).

- Kinetic Monitoring : Track absorbance at 340 nm for 3–5 min. Calculate activity as µmol conjugate/min/mg protein using ε = 9.6 mM⁻¹cm⁻¹. Normalize protein content via Bradford assay .

Q. What safety precautions are critical when handling CDNB in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Work in a fume hood due to volatility.

- Hazard Mitigation : Avoid open flames (flash point: 315°C). Store in airtight containers away from reducing agents to prevent explosive reactions.

- Regulatory Compliance : Adhere to OSHA’s 5000-pound threshold for bulk storage. Dispose via hazardous waste protocols (EPA/DOT) .

Advanced Research Questions

Q. How do solvent composition and preferential solvation influence the nucleophilic aromatic substitution (SNAr) kinetics of CDNB?

Methodological Answer:

- Kinetic Profiling : Conduct reactions in acetonitrile-water mixtures (e.g., 0–100% H₂O) with morpholine as the nucleophile. Monitor rate constants (k) via UV-Vis or HPLC.

- Preferential Solvation Analysis : Use theoretical models (e.g., Katritzky’s solvent effect parameters) to correlate solvation shell composition with transition state stabilization. CDNB’s TS in aqueous-rich solvents shows enhanced solvation due to hydrogen bonding with nitro groups, accelerating reactivity .

Q. How can researchers resolve discrepancies in GST activity measurements across experimental replicates?

Methodological Answer:

- Troubleshooting Variables :

- Enzyme Stability : Ensure GST aliquots are stored at –80°C and avoid freeze-thaw cycles.

- pH Sensitivity : Maintain pH 6.5–7.0; deviations >0.5 units reduce activity by 30–50%.

- Substrate Saturation : Verify CDNB and GSH concentrations exceed Km values (typically 0.1–0.5 mM for CDNB).

- Interference Checks : Remove endogenous GSH via dialysis or use blanks with heat-inactivated enzyme .

Q. What structural modifications to CDNB alter its reactivity in detoxification pathways?

Methodological Answer:

- Comparative Studies : Substitute the chlorine or nitro groups with methyl/fluoro substituents. For example, 1-chloro-2-methyl-3,4-dinitrobenzene shows reduced GST affinity due to steric hindrance from the methyl group.

- Conjugation Efficiency : Measure kcat/Km for GSH conjugation. CDNB’s electron-withdrawing nitro groups enhance electrophilicity, yielding kcat ~5.2 s⁻¹, whereas methyl analogs drop to ~1.8 s⁻¹ .

属性

IUPAC Name |

1-chloro-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZAHLCBVHPDDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O4, Array | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0416 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020278 | |

| Record name | 1-Chloro-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-chloro-2,4-dinitrobenzene appears as pale yellow needles, almond odor., Yellow solid with an almond odor; [HSDB] Crystalline powder; [MSDSonline], PALE YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-2,4-dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0416 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

315 °C | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0416 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

382 °F (NFPA, 2010), 179 °C, 382 °F (194 °C) | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-2,4-dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0416 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

13.8 [ug/mL] (The mean of the results at pH 7.4), Soluble in ether, benzene, and carbon disulfide; sparingly soluble in cold, freely soluble in hot alcohol, In water, 9.24 mg/L at 25 °C, Solubility in water at 15 °C: very poor | |

| Record name | SID57264331 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0416 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.7, Density (at 20 °C): 1.7 g/cm³ | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0416 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.98 (Air = 1), Relative vapor density (air = 1): 7.0 | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0416 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000085 [mmHg], 8.5X10-5 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | 1-Chloro-2,4-dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0416 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellow crystals, Pale yellow needles | |

CAS No. |

97-00-7 | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-2,4-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2,4-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinitrochlorobenzene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-chloro-2,4-dinitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2,4-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINITROCHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE3IBT7BMN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0416 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

52-54 °C, MELTING POINT: 43 °C /BETA FORM, UNSTABLE/, MP: 27 °C /GAMMA FORM, UNSTABLE/, 54 °C | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0416 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。